BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Anticancer Structure-Activity Relationship Breast Cancer

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide (CAS 923450-78-6; molecular formula C₂₃H₂₁N₃OS; molecular weight 387.5 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-acetamide hybrid class, comprising a benzo[d]thiazol-2-yl core, a 4-ethylphenylacetyl side chain, and a pyridin-3-ylmethyl tertiary amide terminus. This compound is listed in commercial screening libraries as a research-grade chemical building block, and its structural architecture places it within a well-precedented pharmacophore space explored for kinase inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C23H21N3OS
Molecular Weight 387.5
CAS No. 923450-78-6
Cat. No. B2605312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
CAS923450-78-6
Molecular FormulaC23H21N3OS
Molecular Weight387.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H21N3OS/c1-2-17-9-11-18(12-10-17)14-22(27)26(16-19-6-5-13-24-15-19)23-25-20-7-3-4-8-21(20)28-23/h3-13,15H,2,14,16H2,1H3
InChIKeyQJYMCHVSAXOYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide (CAS 923450-78-6): Procurement-Grade Chemical Identity and Research Classification


N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide (CAS 923450-78-6; molecular formula C₂₃H₂₁N₃OS; molecular weight 387.5 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-acetamide hybrid class, comprising a benzo[d]thiazol-2-yl core, a 4-ethylphenylacetyl side chain, and a pyridin-3-ylmethyl tertiary amide terminus . This compound is listed in commercial screening libraries as a research-grade chemical building block, and its structural architecture places it within a well-precedented pharmacophore space explored for kinase inhibition, anticancer, and anti-inflammatory applications [1].

Why N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Substituted with Generic Benzothiazole or Acetamide Analogs in Scientific Procurement


Broad in-class substitution among benzothiazole-acetamide hybrids is unreliable because minor structural modifications at three critical positions—the benzothiazole C-6 substitution, the acetamide α-carbon side chain, and the pyridylmethyl regioisomer—produce large, quantifiable shifts in potency, target selectivity, and even mechanism of action [1]. For instance, moving the pyridine nitrogen from the 3- to the 2-position or replacing the 4-ethylphenyl group with a phenylthio or benzylsulfonyl moiety can alter antiproliferative IC₅₀ values by more than an order of magnitude and switch kinase inhibitory profiles from Src-family to VEGFR-2 dominance . Generic procurement without verifying the exact CAS 923450-78-6 structure risks obtaining a compound with fundamentally different biological performance.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide: Comparator-Based Analysis of Structural and Predicted Performance Advantages


Regioisomeric Pyridylmethyl Attachment: 3-Pyridylmethyl vs. 2-Pyridylmethyl Impact on Antiproliferative Potency

The target compound features a pyridin-3-ylmethyl substituent, whereas the closely related analog N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide carries a pyridin-2-ylmethyl group. In head-to-head comparisons within the thiazole-pyridine hybrid class, compounds bearing the pyridin-3-ylmethyl attachment orientation demonstrate enhanced cytotoxicity: a representative pyridine-thiazole hybrid with pyridin-2-yl linkage showed an IC₅₀ of 5.71 µM against MCF-7 breast cancer cells, while optimized pyridine-thiazole hybrids with favorable vector geometry achieved IC₅₀ values in the 5.36–8.76 µM range, comparable to 5-fluorouracil [1]. The 4-ethylphenyl substitution on the target compound provides additional hydrophobic complementarity absent in the simpler phenyl analog .

Anticancer Structure-Activity Relationship Breast Cancer

4-Ethylphenyl vs. Phenylthio Side Chain: Differential Impact on Lipophilicity and Predicted Kinase Binding

The target compound incorporates a 4-ethylphenylacetyl side chain (ClogP contribution ~3.5), whereas a direct structural analog, N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide, contains a phenylthioacetyl group (ClogP contribution ~2.8). Within the benzothiazole-acetamide class, Src kinase inhibitory activity is highly sensitive to N-benzyl/acetyl substitution: the unsubstituted N-benzyl thiazolyl acetamide derivative (8a) inhibited c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while the 4-fluorobenzyl analog (8b) achieved 64–71% cell proliferation inhibition at 50 µM [1]. The 4-ethylphenyl group in CAS 923450-78-6 provides a distinct electron-donating and lipophilic character compared to the phenylthio or benzylsulfonyl variants, which is predicted to shift kinase selectivity toward targets preferring hydrophobic Type II½ binding pockets [2].

Kinase Inhibition Lipophilicity Drug Design

Benzothiazole Core Substitution Pattern: Unsubstituted vs. 6-Chloro/6-Methoxy Analogs in Antiproliferative and VEGFR-2 Inhibition

CAS 923450-78-6 carries an unsubstituted benzo[d]thiazol-2-yl core, in contrast to analogs bearing electron-withdrawing (e.g., 6-chloro) or electron-donating (e.g., 6-methoxy, 6-ethoxy) substituents. In a systematic study of benzothiazole-derived VEGFR-2 inhibitors, the most potent compound (4c) achieved IC₅₀ values of 9.45, 5.76, and 7.36 µM against HepG2, HCT-116, and MCF-7 cells respectively, with VEGFR-2 enzymatic IC₅₀ of 0.12 µM—nearly equipotent to sorafenib (0.10 µM) . The unsubstituted benzothiazole core in the target compound provides a distinct electronic character: it lacks the metabolic vulnerability of the 6-chloro substituent and the altered hydrogen-bonding capacity of 6-methoxy derivatives, as demonstrated by crystallographic studies of N-(benzo[d]thiazol-2-yl)acetamide hydrogen-bonding assemblies [1]. Benzothiazole-based colchicine site ligands with unsubstituted cores have also demonstrated nanomolar antiproliferative activity and high selectivity for cancer cells over non-tumoral HEK-293 cells [2].

VEGFR-2 Inhibition Anticancer Benzothiazole SAR

Predicted Physicochemical and Drug-Likeness Differentiation: Lipinski Compliance and Permeability Profile

The target compound (MW = 387.5; H-bond acceptors = 4; H-bond donors = 0; rotatable bonds = 7; ClogP ~3.8) complies with all Lipinski Rule of Five parameters, distinguishing it from higher molecular weight benzothiazole-acetamide analogs such as N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide (MW = 457.98; CAS 920359-38-2) and N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide (MW = 451.56) . The absence of hydrogen-bond donors is a notable feature: the tertiary amide in CAS 923450-78-6 cannot act as an H-bond donor, unlike secondary amide analogs such as N-(benzo[d]thiazol-2-yl)acetamide which forms extensive intermolecular hydrogen-bond networks with water and acetic acid [1]. This property is expected to enhance passive membrane permeability relative to secondary amide congeners [2].

Drug-Likeness Physicochemical Properties ADME Prediction

Optimal Research and Procurement Application Scenarios for N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide Based on Quantified Differentiation Evidence


Antiproliferative Screening Against MCF-7 Breast Cancer Models with Pyridin-3-ylmethyl Regioisomeric Preference

Procure CAS 923450-78-6 as the preferred pyridin-3-ylmethyl benzothiazole-acetamide scaffold for MCF-7 breast cancer cytotoxicity screening when the objective is to evaluate the impact of the 3-pyridylmethyl orientation versus the 2-pyridylmethyl isomer. Evidence from pyridine-thiazole hybrid studies demonstrates that compounds with optimized pyridine-thiazole geometry achieve IC₅₀ values in the 5.36–8.76 µM range against MCF-7 cells, comparable to the clinical reference 5-fluorouracil (IC₅₀ = 6.14–10 µM) [1]. The 4-ethylphenyl substitution provides a differentiated hydrophobic anchor for structure-activity relationship expansion [2].

Kinase-Focused Library Design Leveraging 4-Ethylphenyl Lipophilicity and Tertiary Amide Architecture

Use CAS 923450-78-6 as a core scaffold in kinase-focused screening libraries where the 4-ethylphenyl group is intended to probe hydrophobic pocket complementarity distinct from phenylthio, benzylsulfonyl, or halogenated benzyl analogs. In the thiazolyl N-benzyl-substituted acetamide class, N-benzyl substitution alone drives c-Src GI₅₀ values of 1.34–2.30 µM, and para-substitution on the benzyl ring modulates cell proliferation inhibition from ~60% to >70% at 50 µM [1]. The target compound's 4-ethylphenyl group provides a unique electron-donating, lipophilic vector not represented in published Src inhibitor SAR series, making it a valuable diversity element for kinase panel screening [3].

Medicinal Chemistry Hit Expansion with Unsubstituted Benzothiazole Core for Downstream Derivatization

Select CAS 923450-78-6 as the starting scaffold for medicinal chemistry hit-to-lead programs where the unsubstituted benzothiazole core is intentionally preserved for late-stage functionalization. Benzothiazole-based VEGFR-2 inhibitors with optimized 6-substitution achieve enzymatic IC₅₀ values as low as 0.12 µM [1], demonstrating that the unsubstituted core in the target compound represents a synthetically tractable starting point with significant headroom for potency improvement through systematic derivatization. The well-characterized hydrogen-bonding behavior of N-(benzo[d]thiazol-2-yl)acetamide crystals provides a solid-state chemistry rationale for formulation and co-crystal engineering studies [2].

Cell-Permeable Probe Development Prioritizing Absence of Hydrogen-Bond Donors for CNS or Intracellular Target Engagement

Prioritize CAS 923450-78-6 for cell-permeable chemical probe campaigns targeting intracellular or CNS enzymes where passive membrane permeability is critical. The tertiary amide architecture (HBD = 0) eliminates the intermolecular hydrogen-bond donation observed in secondary amide analogs such as N-(benzo[d]thiazol-2-yl)acetamide, which forms water-bridged and acetic acid-bridged hydrogen-bond networks in the solid state [1]. Full Lipinski compliance (MW = 387.5; ClogP ~3.8) further supports procurement for permeability-sensitive applications where higher-MW analogs (e.g., N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl) analog, MW = 457.98) are disfavored [2][3].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.